![molecular formula C14H17Cl2NO3 B4779792 2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4779792.png)
2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide
Overview
Description
2-(2,3-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide, commonly known as "Dichlobenil," is a synthetic herbicide that has been widely used in agriculture to control the growth of weeds. It belongs to the family of chloroacetanilide herbicides and has been found to be effective against a broad range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.
Mechanism of Action
The mechanism of action of Dichlobenil involves the inhibition of cell division in plants, which leads to the disruption of the growth of weeds. It works by interfering with the synthesis of cellulose, which is a major component of the cell wall in plants. This results in the weakening of the cell wall, leading to the death of the plant.
Biochemical and Physiological Effects
Dichlobenil has been found to have minimal toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it has been found to be toxic to aquatic organisms, including fish and invertebrates.
Advantages and Limitations for Lab Experiments
Dichlobenil has been used in various laboratory experiments to study the effects of herbicides on plant growth and development. Its advantages include its high efficacy against a broad range of weeds, its low toxicity to mammals, and its availability in the market. However, its limitations include its toxicity to aquatic organisms and its potential to persist in the environment.
Future Directions
There are several future directions that can be pursued in the study of Dichlobenil. These include:
1. Development of new formulations that are more environmentally friendly and have minimal impact on non-target organisms.
2. Study of the mechanisms of resistance to Dichlobenil in weeds and development of strategies to overcome this resistance.
3. Investigation of the potential use of Dichlobenil in combination with other herbicides to enhance its efficacy and reduce the risk of resistance.
4. Study of the long-term effects of Dichlobenil on soil health and microbial communities.
5. Exploration of the potential use of Dichlobenil as a tool in genetic engineering of plants to enhance their resistance to herbicides.
Conclusion
In conclusion, Dichlobenil is a synthetic herbicide that has been widely used in agriculture to control the growth of weeds. Its mechanism of action involves the inhibition of cell division in plants, which leads to the disruption of the growth of weeds. It has been found to be highly effective in controlling the growth of weeds in various crops and non-crop areas. However, its use has been associated with environmental concerns, including its toxicity to aquatic organisms. There are several future directions that can be pursued in the study of Dichlobenil, including the development of new formulations and the investigation of its potential use in genetic engineering of plants.
Scientific Research Applications
Dichlobenil has been extensively studied for its herbicidal activity and has been found to be highly effective in controlling the growth of weeds in various crops, including corn, soybeans, and wheat. It has also been used in non-crop areas such as golf courses, lawns, and parks.
properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(11-6-3-7-19-11)17-13(18)8-20-12-5-2-4-10(15)14(12)16/h2,4-5,9,11H,3,6-8H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMRNLKLGLLCSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)COC2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.